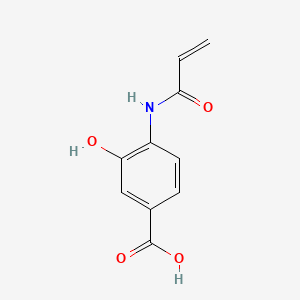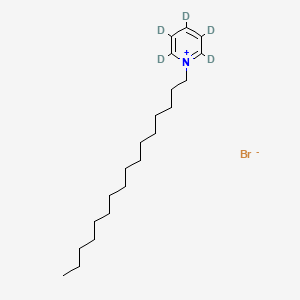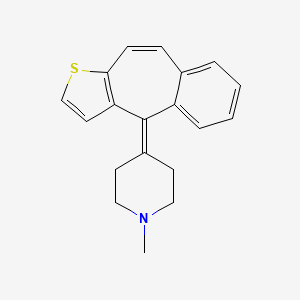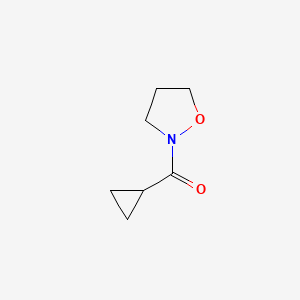
3-Hydroxy-4-(prop-2-enoylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-(prop-2-enoylamino)benzoic acid is an organic compound that features both an acryloyl group and a hydroxybenzoic acid moiety. This compound is of interest due to its potential applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. The presence of both the acryloyl and hydroxybenzoic acid functionalities allows for a range of chemical reactions and modifications, making it a versatile building block for advanced materials and bioactive compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(prop-2-enoylamino)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the 3-hydroxybenzoic acid attacks the carbonyl carbon of the acryloyl chloride, leading to the formation of the desired product.
Reaction Conditions:
Reactants: 3-hydroxybenzoic acid, acryloyl chloride
Solvent: Anhydrous dichloromethane
Base: Triethylamine
Temperature: Room temperature
Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The reactants are continuously fed into the reactor, and the product is collected at the outlet, ensuring a steady production rate.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-4-(prop-2-enoylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acryloyl group can be reduced to a saturated amide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution with desired nucleophiles.
Major Products Formed
Oxidation: 4-(Acryloylamino)-3-benzoic acid
Reduction: 4-(Acryloylamino)-3-hydroxybenzamide
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Hydroxy-4-(prop-2-enoylamino)benzoic acid has a wide range of applications in scientific research:
Polymer Chemistry: It can be used as a monomer in the synthesis of polymers with specific properties, such as hydrogels and copolymers.
Pharmaceuticals: The compound can serve as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Materials Science: It can be incorporated into materials to impart specific functionalities, such as improved mechanical properties or biocompatibility.
Biology: The compound can be used in the development of biomaterials for tissue engineering and drug delivery systems.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-4-(prop-2-enoylamino)benzoic acid depends on its specific application. In polymer chemistry, the acryloyl group can undergo free radical polymerization, leading to the formation of crosslinked polymer networks. In pharmaceuticals, the compound can interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing biological pathways and processes.
Comparación Con Compuestos Similares
3-Hydroxy-4-(prop-2-enoylamino)benzoic acid can be compared with other similar compounds, such as:
4-(Acryloylamino)-benzoic acid: Lacks the hydroxyl group, resulting in different reactivity and properties.
3-Hydroxybenzoic acid: Lacks the acryloyl group, limiting its applications in polymer chemistry.
4-(Methacryloylamino)-3-hydroxybenzoic acid: Contains a methacryloyl group instead of an acryloyl group, leading to different polymerization behavior.
The unique combination of the acryloyl and hydroxybenzoic acid functionalities in this compound makes it a versatile and valuable compound for various applications.
Propiedades
Número CAS |
149093-40-3 |
|---|---|
Fórmula molecular |
C10H9NO4 |
Peso molecular |
207.185 |
Nombre IUPAC |
3-hydroxy-4-(prop-2-enoylamino)benzoic acid |
InChI |
InChI=1S/C10H9NO4/c1-2-9(13)11-7-4-3-6(10(14)15)5-8(7)12/h2-5,12H,1H2,(H,11,13)(H,14,15) |
Clave InChI |
WAOAGCLTGQDCJG-UHFFFAOYSA-N |
SMILES |
C=CC(=O)NC1=C(C=C(C=C1)C(=O)O)O |
Sinónimos |
Benzoic acid, 3-hydroxy-4-[(1-oxo-2-propenyl)amino]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl (3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B584242.png)



![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B584254.png)
![(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one](/img/structure/B584255.png)

